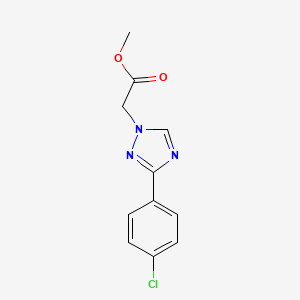

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at the 3-position and an acetate ester at the 1-position. The 1,2,4-triazole moiety is well-documented for its biological activity, particularly in agrochemical applications such as herbicides, fungicides, and insecticides .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

HCEQSDYSIZRHSF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate has shown promising antifungal activity against several pathogenic fungi. Research indicates that compounds with similar structures can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with triazole moieties have been evaluated by the National Cancer Institute and demonstrated significant growth inhibition in human tumor cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Beyond antifungal activity, this compound may also possess antibacterial properties. Triazoles are known to exhibit activity against a range of bacteria, making them candidates for developing new antibiotics . The specific mechanisms often involve disrupting bacterial cell wall synthesis or protein synthesis.

Fungicides

The agricultural sector benefits from the use of triazole compounds as fungicides. This compound can potentially be utilized to protect crops from fungal pathogens. Its effectiveness can be attributed to its ability to inhibit fungal growth and reproduction .

Pesticide Development

In addition to fungicidal properties, triazoles can be integrated into pesticide formulations to combat various pests in agriculture. The chlorophenyl group enhances the efficacy of such compounds against specific insect species .

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance material properties. Its unique chemical structure allows for the development of polymers with improved thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives indicates potential applications in coatings and packaging materials .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

- Structure : Differs by (i) ethyl ester (vs. methyl), (ii) 3-chlorophenyl substituent (vs. 4-chlorophenyl), and (iii) a 5-oxo-4,5-dihydrotriazole ring.

- Applications : Marketed for medicinal purposes, indicating that ester chain length (ethyl vs. methyl) and substituent position (meta- vs. para-chlorophenyl) influence biological targeting. The 5-oxo group may enhance binding to mammalian enzymes .

- Activity: Demonstrates how minor structural changes shift applications from agrochemical to pharmaceutical.

Epoxiconazole

- Structure : Contains a triazole linked to chlorophenyl and fluorophenyl groups via an epoxide (oxirane).

- Applications : Broad-spectrum fungicide (e.g., BAS 480 F, Opus) targeting ergosterol biosynthesis. The epoxide group and fluorophenyl substituent enhance fungal membrane penetration .

- Comparison : Unlike the target compound’s acetate ester, Epoxiconazole’s epoxide group facilitates covalent interactions with fungal enzymes. The fluorophenyl group may confer resistance to metabolic degradation.

Ipconazole

- Structure: Features a triazole attached to a cyclopentanol ring and a (4-chlorophenyl)methyl group.

- Applications: Fungicide with systemic activity. The bulky cyclopentanol moiety improves soil mobility and persistence .

- Comparison: The target compound’s simpler structure (lacking a cyclopentanol ring) may reduce environmental persistence but limit systemic distribution.

Methyl 2-(Bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoate

- Structure: A triazole-containing amino acid derivative with Boc-protected amino and tert-butyl ester groups.

- Applications : Intermediate in synthesizing triazole metabolites (e.g., myclobutanil derivatives). The Boc groups stabilize the compound during synthesis .

- Comparison : Highlights the role of ester groups (methyl vs. tert-butyl) in modulating reactivity and metabolic pathways.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position : The para-chlorophenyl group in the target compound may enhance herbicidal activity compared to meta-substituted analogs, as seen in sulfonylurea herbicides .

- Ester Groups : Methyl esters (vs. ethyl) balance lipophilicity and degradation rates, critical for environmental safety .

- Functional Groups: Epoxides (Epoxiconazole) and cyclopentanols (Ipconazole) improve antifungal efficacy but increase synthetic complexity compared to acetate esters .

Biological Activity

Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H15ClN3O2

Molecular Weight: 348.78 g/mol

IUPAC Name: this compound

The compound features a triazole ring which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its lipophilicity and potential biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Triazole compounds often inhibit specific enzymes such as cytochrome P450, which is crucial in the metabolism of various substrates in organisms.

- Antifungal Activity: Triazoles are widely used as antifungal agents due to their ability to disrupt fungal cell membrane synthesis.

- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

Antifungal Activity

A study evaluating the antifungal properties of triazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against common fungal pathogens. The IC50 values for related triazole compounds ranged from 0.5 to 5 µg/mL, indicating potent antifungal activity .

| Compound | IC50 (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl 2-(3-(4-chlorophenyl)... | TBD | Candida albicans |

| Triazole Derivative A | 0.5 | Aspergillus niger |

| Triazole Derivative B | 3.0 | Cryptococcus neoformans |

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., A431 and Jurkat) have shown that triazole-containing compounds can significantly reduce cell viability. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring enhance cytotoxicity.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A431 | Methyl 2-(3... | TBD |

| Jurkat | Methyl 2-(3... | TBD |

| HT29 | Triazole A | <5 |

Study on Antimicrobial Efficacy

In a recent study published in MDPI, a series of triazole derivatives were tested for their antimicrobial efficacy. This compound was part of the screening process and showed promising results against both bacterial and fungal strains .

In Vivo Studies

Another study investigated the in vivo effects of triazole derivatives on tumor growth in murine models. The results indicated that this compound could significantly inhibit tumor progression compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.